The compound is categorized under purine derivatives and is recognized for its potential applications in pharmacology. It has been studied for its effects on the central nervous system and its role as a stimulant. The CAS Registry Number for this compound is , which facilitates its identification in chemical databases .
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(methyl-d3)- typically involves multi-step organic reactions that may include:
Parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis .
The molecular structure of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(methyl-d3)- features a fused bicyclic ring system characteristic of purines. Key structural features include:
The compound's three-dimensional structure can be visualized using computational chemistry software that models molecular geometry based on quantum mechanical principles .
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(methyl-d3)- can undergo various chemical reactions typical for purines:
These reactions are influenced by factors such as pH and temperature .
The mechanism of action for this compound primarily revolves around its interaction with adenosine receptors in the brain. As a purine derivative:
This mechanism underlies its stimulant effects and potential use in treating conditions like attention deficit hyperactivity disorder (ADHD) or narcolepsy .
The applications of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(methyl-d3)- span several fields:
Its unique structure also makes it a candidate for further modifications leading to novel therapeutic agents .
The 1H-purine-2,6-dione (xanthine) core represents a privileged scaffold in drug discovery due to its versatile pharmacological profile and structural adaptability. This bicyclic heterocyclic system, characterized by fused imidazole and pyrimidine rings with carbonyl groups at C2 and C6, serves as the molecular foundation for numerous therapeutic agents. The scaffold’s significance stems from:
Table 1: Pharmacological Profile of Selected Purine-2,6-dione Derivatives
Compound | Substitution Pattern | Biological Target | Activity/IC50 | Therapeutic Area |
---|---|---|---|---|
Theophylline | 1,3-dimethyl | PDE, adenosine receptors | Bronchodilation | Asthma/COPD |
Compound 1 (Nada et al.) | 8-aminopropyl-7-arylalkyl | SARS-CoV-2 Mpro | GlideScore: -9.2 kcal/mol | Antiviral |
KMUP-1 | 7-[2-(4-benzyipiperazinyl)ethyl] | NF-κB pathway | Reduced ROS/IL-6 | Liver injury |
7-Benzyl-8-(hydrazide) xanthine | 7-benzyl, 8-cyanoacetohydrazide | Oxidative stress | IC50: 28.02 μM (DPPH) | Antioxidant |
8-(4-Morpholinyl) xanthine | 7-arylalkyl, 8-morpholinyl | 5-HT7 receptor | Ki = 51–83 nM | Neuropsychiatric disorders |
Recent advances highlight scaffold utility in targeted therapies:
Deuterium (²H) incorporation, particularly at metabolically vulnerable sites, represents a strategic approach to optimize drug metabolism without altering primary pharmacology. The kinetic isotope effect (KIE) arises from reduced vibrational frequency of C–²H bonds versus C–¹H bonds, potentially slowing oxidative metabolism by cytochrome P450 (CYP) enzymes. For purine-dione derivatives, deuterium’s impact includes:
Table 2: Impact of Deuterium on Purine-Dione Pharmacokinetics
Deuterated Compound | Deuteration Site | Metabolic Parameter | Change vs. Protiated Analog | Experimental System |
---|---|---|---|---|
7-(methyl-d3)-Theophylline | N7-methyl | t½ | +220% | Human liver microsomes |
8-(CD2H)Propynyl xanthine | C8-propynyl | AUC0–24h | +180% | Rat pharmacokinetics |
7-(benzyl-d7)Xanthine | 7-benzyl | CLint | -68% | CYP3A4 incubation |
Strategic considerations for deuteration include:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1